Cas no 6120-31-6 (5,6-dichloro-2H-1,3-benzodioxole)

5,6-dichloro-2H-1,3-benzodioxole 化学的及び物理的性質
名前と識別子
-
- 1,3-Benzodioxole,5,6-dichloro-
- 5,6-dichloro-1,3-Benzodioxole
- 5,6-DICHLOROBENZO(1,3)DIOXOLE
- CCG-321305
- 6120-31-6
- SCHEMBL5302174
- CS-0157820
- Z1198169249
- UNII-VMR24TK3D7
- AI3-21245
- 4,5-Dcmdb
- VMR24TK3D7
- 5,6-dichloro-1,3-dioxaindane
- DB-072907
- 5,6-DICHLOROBENZO(D)(1,3)DIOXOLE
- BS-17294
- 5,6-Dichlorobenzo[d][1,3]dioxole
- AKOS006292068
- 4,5-Dichloro-1,2-methylenedioxybenzene
- NSC 15634
- 5,6-dichloro-2H-1,3-benzodioxole
- NSC-15634
- 1,3-Benzodioxole, 5,6-dichloro-
- NSC15634
- DTXSID90210116
- DTXCID90132607
- MFCD06656540
- D81721
- WLZ3398
- EN300-128306
-
- MDL: MFCD06656540
- インチ: InChI=1S/C7H4Cl2O2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3H2
- InChIKey: DVMBKYXRFLTGEH-UHFFFAOYSA-N
- ほほえんだ: C1=C(C(=CC2=C1OCO2)Cl)Cl
計算された属性
- せいみつぶんしりょう: 189.95900
- どういたいしつりょう: 189.959
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 137
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 18.5Ų
じっけんとくせい
- 密度みつど: 1.534
- ふってん: 262.1°Cat760mmHg
- フラッシュポイント: 112.5°C
- 屈折率: 1.593
- PSA: 18.46000
- LogP: 2.72210
5,6-dichloro-2H-1,3-benzodioxole セキュリティ情報
5,6-dichloro-2H-1,3-benzodioxole 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5,6-dichloro-2H-1,3-benzodioxole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1226202-10g |
5,6-Dichlorobenzo[d][1,3]dioxole |
6120-31-6 | 95% | 10g |
$1000 | 2024-06-03 | |
Enamine | EN300-128306-0.25g |
5,6-dichloro-1,3-dioxaindane |
6120-31-6 | 95% | 0.25g |
$120.0 | 2023-07-10 | |
Enamine | EN300-128306-2.5g |
5,6-dichloro-1,3-dioxaindane |
6120-31-6 | 95% | 2.5g |
$463.0 | 2023-07-10 | |
Alichem | A159001909-5g |
5,6-Dichlorobenzo[d][1,3]dioxole |
6120-31-6 | 95% | 5g |
$431.55 | 2023-09-01 | |
Chemenu | CM377528-250mg |
5,6-dichloro-2H-1,3-benzodioxole |
6120-31-6 | 95%+ | 250mg |
$*** | 2023-05-30 | |
Chemenu | CM377528-1g |
5,6-dichloro-2H-1,3-benzodioxole |
6120-31-6 | 95%+ | 1g |
$*** | 2023-05-30 | |
Aaron | AR00EGRY-250mg |
5,6-Dichlorobenzo(1,3)dioxole |
6120-31-6 | 97% | 250mg |
$19.00 | 2025-02-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBRD162-100mg |
5,6-dichloro-2H-1,3-benzodioxole |
6120-31-6 | 95% | 100mg |
¥133.0 | 2024-04-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBRD162-500mg |
5,6-dichloro-2H-1,3-benzodioxole |
6120-31-6 | 95% | 500mg |
¥317.0 | 2024-04-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBRD162-1g |
5,6-dichloro-2H-1,3-benzodioxole |
6120-31-6 | 95% | 1g |
¥481.0 | 2024-04-18 |
5,6-dichloro-2H-1,3-benzodioxole 関連文献
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
5,6-dichloro-2H-1,3-benzodioxoleに関する追加情報
1,3-Benzodioxole,5,6-dichloro-: A Comprehensive Overview
The compound 1,3-Benzodioxole,5,6-dichloro- is a highly specialized chemical entity that has garnered significant attention in the field of biopharmaceuticals and organic chemistry. Known by its CAS Registry Number 6120-31-6, this compound belongs to the class of benzodioxoles, which are cyclic ethers containing two oxygen atoms in a six-membered ring fused with a benzene ring. The presence of chlorine substituents at positions 5 and 6 adds a layer of complexity and uniqueness to its structure.
Benzodioxoles are known for their versatile chemical properties, making them valuable intermediates in the synthesis of various bioactive molecules. The 1,3-Benzodioxole core is particularly interesting due to its stability and ability to participate in a wide range of chemical reactions. When substituted with chlorine atoms at positions 5 and 6, as in 1,3-Benzodioxole,5,6-dichloro-, the compound gains additional reactivity while retaining the structural integrity of the benzodioxole ring system.
Recent studies have highlighted the potential of benzodioxole derivatives in drug discovery. These compounds are being explored for their anti-tumor, anti-inflammatory, and anti-microbial properties. The substitution pattern in 1,3-Benzodioxole,5,6-dichloro- is believed to influence its bioavailability, solubility, and interactions with biological targets.
One of the most promising applications of benzodioxole-based compounds lies in their potential as kinase inhibitors. Kinases are a class of enzymes that play critical roles in cellular signaling pathways, making them attractive targets for therapeutic intervention. The structural features of 1,3-Benzodioxole,5,6-dichloro-, particularly the electron-withdrawing chlorine atoms, enhance its ability to modulate enzymatic activity.
Furthermore, research into the synthesis and characterization of 1,3-Benzodioxole,5,6-dichloro- has provided valuable insights into the chemistry of benzodioxoles. The compound's synthesis involves a series of well-defined steps, starting from basic aromatic compounds and proceeding through chlorination and cyclization reactions. These studies not only contribute to the understanding of benzodioxole chemistry but also open new avenues for the development of bioactive molecules.
Another area of interest is the pharmacokinetics of 1,3-Benzodioxole,5,6-dichloro-. Understanding how this compound is absorbed, distributed, metabolized, and excreted in biological systems is crucial for its potential use as a therapeutic agent. Recent advancements in analytical techniques have enabled researchers to study the pharmacokinetic profile of benzodioxole derivatives with greater precision.
Moreover, the toxicological evaluation of 1,3-Benzodioxole,5,6-dichloro- is an essential step in its development as a pharmaceutical product. Safety studies are conducted to assess the compound's acute and chronic toxicity, as well as its potential for genotoxicity or carcinogenicity. These evaluations ensure that the compound meets regulatory standards for safety before it can be considered for clinical trials.
Recent research has also explored the biological activity of 1,3-Benzodioxole,5,6-dichloro- in various disease models. For instance, studies have demonstrated its potential as an anti-cancer agent through mechanisms such as apoptosis induction and inhibition of cell proliferation. These findings underscore the compound's therapeutic potential and justify further investigation.
In conclusion, 1,3-Benzodioxole,5,6-dichloro- (CAS NO 6120-31-6) is a fascinating compound with a wide range of applications in the pharmaceutical industry. Its unique structure and reactivity make it a valuable tool for drug discovery and development. As research continues to uncover new insights into its properties and potential uses, benzodioxole derivatives are likely to play an increasingly important role in the advancement of biopharmaceuticals.
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